molecular formula C12H11NO B016795 N-Hydroxy-4-aminobiphenyl CAS No. 6810-26-0

N-Hydroxy-4-aminobiphenyl

Cat. No. B016795
CAS RN: 6810-26-0
M. Wt: 185.22 g/mol
InChI Key: MYVLYOJYVMLSFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Hydroxy-4-aminobiphenyl involves bioorthogonal reactions, which facilitate the introduction of new functionalities into biological molecules. For instance, the synthesis of novel amino acids containing functional groups for bioorthogonal reactions has been demonstrated, showcasing the potential of N-Hydroxy-4-aminobiphenyl in the field of molecular design and medicinal chemistry (Forbes et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure of compounds related to N-Hydroxy-4-aminobiphenyl reveal significant insights into their conformational preferences and the implications for their biological activity. For example, N-(2-hydroxyphenyl)-4-amino-3-penten-2-on, a compound studied for its photochromic properties, exhibits non-planar molecular structures with intramolecular hydrogen bonds, indicating the complex interplay between structure and function in such molecules (Kabak et al., 1998).

Chemical Reactions and Properties

The compound has been a focus of studies regarding its reactivity, particularly in the context of its metabolism by hepatic mono-oxygenases across various species. This metabolism primarily results in the formation of N-hydroxy-4-aminobiphenyl, highlighting the compound's significant role in biological processes and its potential implications in carcinogenic pathways (McMahon et al., 1980).

Physical Properties Analysis

The physical properties of N-Hydroxy-4-aminobiphenyl derivatives have been explored, with studies on compounds like poly(4-aminobiphenyl). These investigations provide valuable information on the compound's morphology, conductivity, and thermal properties, offering insights into its applications in material science (Chan et al., 1995).

Chemical Properties Analysis

The chemical properties of N-Hydroxy-4-aminobiphenyl, including its glucuronidation and the synthesis of its urinary glucuronic acid conjugate, have been thoroughly studied. These properties are crucial for understanding the compound's role in the metabolism and its potential carcinogenic activity, further emphasizing the importance of its chemical behavior in biological systems (Moreno & Radomski, 1978).

Scientific Research Applications

  • DNA Adduct Formation and Cellular Impact : N-hydroxy-4-aminobiphenyl exposure increases DNA adduct levels in human lymphoblastoid TK6 cells, which correlate with cell toxicity, induced mutations, and gene expression profiles. This suggests its potential role in DNA damage and mutagenesis (Ricicki et al., 2006).

  • Blood Oxidation in Rats : In vitro studies show that N-hydroxy-4-aminobiphenyl rapidly oxidizes rat blood, producing HbFe3+, indicating an equilibrium between HbFe3+ formation and reduction in rats (Heilmair et al., 1991).

  • Immunogenicity in Human DNA : N-hydroxy-N-acetyl-4-aminobiphenyl-modified human DNA is highly immunogenic, potentially playing a role in inducing antibodies in cancer patients (Shahab et al., 2012).

  • Role in Bladder Cancer Induction : A glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl is found in dogs given 4-aminobiphenyl, potentially contributing to bladder cancer induction (Radomski et al., 1973).

  • Carcinogenicity of Metabolites : N-hydroxy-4-acetylaminobiphenyl, a metabolite of 4-acetylaminobiphenyl, shows strong carcinogenic properties, highlighting the importance of metabolic pathways in carcinogenesis (Miller et al., 1961).

  • Human Relevance Framework Analysis : 4-Aminobiphenyl, related to N-hydroxy-4-aminobiphenyl, is a DNA-reactive carcinogen in humans, with extensive epidemiologic evidence supporting its carcinogenic presence (Cohen et al., 2006).

  • Metabolism in Various Species : N-hydroxy-4-aminobiphenyl is the major metabolite in liver fractions from various species, indicating its widespread metabolic relevance (McMahon et al., 1980).

  • HPRT Gene Mutations : Exposure to N-OH-AABP in human lymphoblastoid cells leads to mutations in the HPRT gene, suggesting its mutagenic potential and role in cancer development (Zayas-Rivera et al., 2001).

  • Urination Frequency and Carcinogen Metabolism : Urination frequency affects metabolism, pharmacokinetics, and DNA adduct levels in dogs exposed to 4-aminobiphenyl, demonstrating the importance of physiological factors in carcinogen metabolism (Kadlubar et al., 1991).

  • Dose Monitoring in Rats : A cysteine adduct in hemoglobin can be used for dose monitoring of 4-aminobiphenyl in rats, offering a method for monitoring arylamine exposures in humans (Green et al., 1984).

  • Glucuronide Conjugates in Liver : The N-glucuronide of 4-aminobiphenyl, produced by human and dog livers, is a major product in carcinogenesis, with implications for drug metabolism and toxicity studies (Babu et al., 1996).

  • Adduct Formation with Cellular RNA and Protein : Metabolic activation of carcinogens like 4-aminobiphenyl leads to adduct formation with cellular RNA and protein in rat liver parenchymal cells, suggesting their transformation into reactive metabolites (King et al., 1976).

  • Fetal Exposure to Tobacco Smoke Carcinogens : Smoking mothers have higher levels of 4-aminobiphenyl hemoglobin adducts in their fetuses, indicating the impact of tobacco smoke exposure during pregnancy on fetal carcinogenesis (Coghlin et al., 1991).

  • Detection in Human Pancreas Tissue : Capillary LC-muESI-MS can detect and quantify N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human pancreas tissue, aiding in the detection of cigarette smoking-related cancers (Ricicki et al., 2005).

Safety And Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .

Future Directions

There is limited information available on the future directions of N-Hydroxy-4-aminobiphenyl .

Relevant Papers There are several papers that discuss N-Hydroxy-4-aminobiphenyl. For example, one paper discusses the acquired immunogenicity of human DNA damaged by N-hydroxy-N-acetyl-4-aminobiphenyl . Another paper discusses the synthesis, characterization, and quantitation of a 4-aminobiphenyl adduct .

properties

IUPAC Name

N-(4-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVLYOJYVMLSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218300
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-aminobiphenyl

CAS RN

6810-26-0
Record name N-Hydroxy-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6810-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-aminobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-aminobiphenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-hydroxy-4-aminobiphenyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a mixture of 4-nitrobiphenyl (400 mg, 2.008 mmol) and 5% rhodium on carbon (15 mg, 0.146 mmol) in tetrahydrofuran (15 ml), hydrazine hydrate (0.200 ml, 2.61 mmol) was added, and gas evolution was observed. The reaction mixture was stirred at RT for 25 minutes, then it was partitioned between diethyl ether (90 ml) and brine (20 ml), and the phases were separated. The aqueous phase was extracted with diethyl ether (90 ml), and the combined organic extracts were dried (Na2SO4) and concentrated to give 370 mg of the desired compound (89% purity) and about. The mixture was used as such for the next step.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-4-aminobiphenyl
Reactant of Route 2
N-Hydroxy-4-aminobiphenyl
Reactant of Route 3
N-Hydroxy-4-aminobiphenyl
Reactant of Route 4
N-Hydroxy-4-aminobiphenyl

Citations

For This Compound
485
Citations
RAHJ Gilissen, R Hume, JHN Meerman… - Biochemical …, 1994 - Elsevier
Sulphation of the genotoxic compounds N-hydroxy-4-aminobiphenyl (N-OH-4ABP) and N-hydroxy-4-acetylaminobiphenyl (N-OH-4AABP) was determined in cytosolic preparations of …
Number of citations: 31 www.sciencedirect.com
S Karreth, W Lenk - Xenobiotica, 1991 - Taylor & Francis
1. H-4-Aminobiphenyl (ABP, 5 mg) given ip to rat had elimination half-lives of 15.6, 17 and 17 h, respectively, for urinary, faecal and total 3 H elimination. C-ABP administered orally to …
Number of citations: 12 www.tandfonline.com
SM Frederickson, JF Hatcher, CA Reznikoff… - …, 1992 - academic.oup.com
… To address this question we investigated the metabolism and binding of Nhydroxy-4-aminobiphenyl (N-OH-ABP), a carcinogenic metabolite of the human bladder carcinogen ABP, …
Number of citations: 40 academic.oup.com
R Heilmair, S Karreth, W Lenk - Xenobiotica, 1991 - Taylor & Francis
… For the direct determination of N-hydroxy-4-aminobiphenyl (as 4-nitrosobiphenyl) and 4-… Determination of 4-aminobiphenyl in rat blood incubated with N-hydroxy-4-aminobiphenyl …
Number of citations: 13 www.tandfonline.com
JF Hatcher, S Swaminathan - Carcinogenesis, 1995 - academic.oup.com
… -3',5'-bisphospho-8-yl)-4aminobiphenyl (pdAp-ABP) as a minor adduct in an immortalized non-tumorigenic cell line of HUC following exposure to N-hydroxy-4-aminobiphenyl (N-OH-…
Number of citations: 25 academic.oup.com
SR Babu, VM Lakshmi, GPW Huang, TV Zenser… - Biochemical …, 1996 - Elsevier
… with the rate of glucuronidation of N-hydroxy4-aminobiphenyl … than the glucuronides for N-hydroxy-4aminobiphenyl and N-hydroxy-N-… that the glucuronide of N-hydroxy-4-aminobiphenyl …
Number of citations: 57 www.sciencedirect.com
Z Feng, W Hu, WN Rom, FA Beland, M Tang - Biochemistry, 2002 - ACS Publications
… nuclease, a nucleotide excision repair complex isolated from Escherichia coli, is able to incise specifically and quantitatively DNA fragments modified with N-hydroxy-4-aminobiphenyl (…
Number of citations: 52 pubs.acs.org
HR Moreno, JL Radomski - Cancer Letters, 1978 - Elsevier
… The conjugate liberates N-hydroxy-4-aminobiphenyl and glucuronic acid upon mild acid … This synthesis was accomplished by condensing N-hydroxy-4-aminobiphenyl with methyl (tri…
Number of citations: 14 www.sciencedirect.com
RE McMahon, JC Turner, GW Whitaker - Xenobiotica, 1980 - Taylor & Francis
… The N-hydroxy4-aminobiphenyl standard used in the present study was 96-97?& pure with the impurities being a mixture of 4-ABP and the nitroso compound. In addition, we are …
Number of citations: 43 www.tandfonline.com
JL Radomski, WL Hearn, T Radomski, H Moreno… - Cancer Research, 1977 - AACR
The glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl (NOH-4-ABP) has been isolated in relatively pure form from the urine of dogs given 4-aminobiphenyl, utilizing molecular …
Number of citations: 89 aacrjournals.org

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